Phortress free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

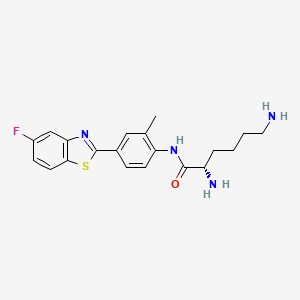

(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4OS/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDOEFHQLNGBQQ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741241-36-1 | |

| Record name | Phortress free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741241361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHORTRESS FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF59KJ79DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phortress (NSC 710305) Free Base: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phortress (NSC 710305), a water-soluble lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel antitumor agent with a unique mechanism of action that sets it apart from conventional chemotherapeutics. Its selective activity against a range of human cancers, particularly breast, ovarian, and renal carcinomas, has made it a subject of significant preclinical and early clinical investigation. This technical guide provides a comprehensive overview of the core mechanism of action of Phortress free base, detailing the molecular pathways, experimental validation, and key quantitative data.

Core Mechanism of Action: A Multi-Step Activation Cascade

The antitumor efficacy of Phortress is not inherent to the parent molecule but is realized through a multi-step bioactivation process that culminates in targeted DNA damage within cancer cells. This process is contingent on the specific molecular machinery present in sensitive tumor types.

Prodrug Conversion

Following administration, the prodrug Phortress undergoes enzymatic conversion in the plasma to its active metabolite, 5F 203. This conversion is a critical first step, releasing the pharmacologically active benzothiazole derivative.

Aryl Hydrocarbon Receptor (AhR) Binding and Nuclear Translocation

The active metabolite, 5F 203, is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm.[1][2][3] Upon binding of 5F 203, the AhR complex undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.[1][3]

CYP1A1 Gene Induction

Within the nucleus, the 5F 203-AhR complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1). This binding event potently induces the transcription and subsequent translation of the CYP1A1 enzyme.

Metabolic Activation and DNA Adduct Formation

The induced CYP1A1 enzyme then metabolizes 5F 203 into a highly reactive electrophilic species. This reactive intermediate covalently binds to DNA, forming bulky DNA adducts. The formation of these adducts is the ultimate cytotoxic event.

Cell Cycle Arrest and Apoptosis

The presence of extensive DNA adducts triggers cellular DNA damage response pathways, leading to cell cycle arrest and the initiation of apoptosis (programmed cell death). This selective induction of cell death in cancer cells that can efficiently perform this bioactivation cascade is the basis of Phortress's antitumor activity.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical evaluation of Phortress.

Table 1: In Vitro Cytotoxicity of Phortress (GI50 Values)

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | Sensitive (exact value not consistently reported) |

| T47D | Breast | Sensitive |

| IGROV-1 | Ovarian | Sensitive |

| OVCAR-5 | Ovarian | Sensitive |

| TK-10 | Renal | Sensitive |

| HT29 | Colorectal | Relatively Resistant |

| SW480 | Colorectal | Potent activity in clonogenic survival assays |

| SW620 | Colorectal | Potent activity in clonogenic survival assays |

Note: GI50 is the concentration of the drug that inhibits cell growth by 50%. Sensitivity can vary depending on the specific assay and conditions used.

Table 2: Preclinical Toxicology of Phortress

| Species | Maximum Tolerated Dose (MTD) | Route of Administration | Key Toxicities Observed at Higher Doses |

| Mouse | 10 mg/kg | Intravenous | Decreased lung and kidney to body weight ratios, elevated serum alkaline phosphatase, hepatic histopathological disturbances |

| Rat | Not explicitly stated, but generally less sensitive than mice | Intravenous | Transient CYP1A1 induction in liver and lungs |

Table 3: Phase 1 Clinical Trial (PH1/090) Information

| Parameter | Details |

| Patient Population | 50 patients with advanced cancers (including bowel, lung, esophageal, and stomach) |

| Initial Dosing Regimen | Intravenous injections on 2 days every 4 weeks |

| Revised Dosing Regimen | 1 intravenous injection every 3 weeks |

| Pharmacokinetics | Phortress and 5F 203 were detectable in the blood for a few hours post-dose, but not on subsequent days. The level of 5F 203 was lower than expected. |

| Pharmacodynamics | Evidence of DNA damage was observed, but with high inter-patient variability. |

| Side Effects | Changes in lung and liver function, soreness at the injection site, nausea, and vomiting. |

| Outcome | The maximum tolerated dose was not determined, and there are no current plans for further clinical development of Phortress as a cancer treatment. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of Phortress's mechanism of action are outlined below. These are generalized protocols and may be adapted for specific experimental needs.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to assess the effect of Phortress on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow Diagram

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, IGROV-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Phortress in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against drug concentration to determine the GI₅₀ value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with Phortress, providing a measure of long-term cytotoxicity.

Protocol:

-

Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) in 6-well plates.

-

Drug Treatment: Treat the cells with varying concentrations of Phortress for a defined period (e.g., 24 hours). Alternatively, treat cells in suspension before plating.

-

Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, allowing colonies to form.

-

Colony Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1). Stain the colonies with a 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the surviving fraction against the drug concentration.

Human Tumor Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of Phortress in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million MCF-7 cells) into the flank of each mouse. For estrogen-dependent cell lines like MCF-7, an estrogen pellet may need to be implanted.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly with calipers.

-

Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer Phortress intravenously at a predetermined dose and schedule (e.g., 10 mg/kg on days 1 and 8). The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the antitumor efficacy of Phortress.

DNA Adduct Detection (32P-Postlabeling)

This highly sensitive method is used to detect and quantify the formation of Phortress-derived DNA adducts.

Protocol:

-

DNA Isolation: Isolate high-purity DNA from cells or tissues treated with Phortress or 5F 203.

-

DNA Digestion: Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the level of DNA adducts.

Logical Relationship in Drug Development

The development of Phortress followed a logical progression from identifying a lead compound to optimizing its properties for clinical evaluation.

Conclusion

Phortress represents a rationally designed antitumor agent with a highly specific and novel mechanism of action. Its reliance on a bioactivation pathway involving the Aryl Hydrocarbon Receptor and CYP1A1 provides a basis for its selective cytotoxicity in sensitive cancer cells. While early clinical trials did not lead to its further development as a cancer therapeutic, the in-depth understanding of its mechanism of action provides valuable insights for the future design of targeted prodrugs and cancer therapies. The data and protocols summarized in this guide offer a comprehensive resource for researchers and drug development professionals interested in this unique class of compounds.

References

An In-Depth Technical Guide to the Discovery and Development of NSC 710305 (Phortress)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 710305, also known as Phortress, is a novel anticancer agent that has undergone preclinical and early clinical evaluation. It is a water-soluble lysylamide prodrug of the potent antitumor compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The unique mechanism of action of NSC 710305, which is reliant on metabolic activation in sensitive cancer cells, distinguishes it from traditional cytotoxic agents. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of NSC 710305, with a focus on the technical details of the key experiments that have defined our understanding of this compound.

Discovery and Rationale

The development of NSC 710305 originated from the discovery of the antitumor properties of the 2-(4-aminophenyl)benzothiazole series of compounds. The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), demonstrated potent and selective activity against a panel of human cancer cell lines. Further structure-activity relationship studies led to the synthesis of the fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which exhibited enhanced potency.

However, the poor aqueous solubility of 5F 203 presented a significant challenge for clinical development. To overcome this, a prodrug strategy was employed, resulting in the synthesis of the L-lysylamide derivative, NSC 710305 (Phortress). This modification conferred excellent water solubility while ensuring rapid conversion to the active parent compound, 5F 203, in vivo.

Mechanism of Action: A Tale of Selective Bioactivation

The antitumor activity of NSC 710305 is critically dependent on its metabolic activation within cancer cells, a process that underpins its selectivity. The core of this mechanism is the Aryl hydrocarbon Receptor (AhR) signaling pathway.

AhR-Mediated Upregulation of CYP1A1

Upon entering a sensitive cancer cell, the active form, 5F 203, acts as a high-affinity ligand for the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm. Binding of 5F 203 to AhR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

Inside the nucleus, the AhR complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. A key target gene is CYP1A1, which encodes the cytochrome P450 1A1 enzyme. This binding event initiates the transcription of the CYP1A1 gene, leading to a significant upregulation of CYP1A1 protein levels in the cancer cell.

CYP1A1-Mediated Bioactivation and DNA Adduct Formation

The newly synthesized CYP1A1 enzyme then metabolizes 5F 203. This bioactivation process is thought to generate reactive electrophilic species, likely nitrenium ions, which are highly reactive and can covalently bind to nucleophilic sites on cellular macromolecules, most critically, DNA. The formation of these bulky DNA adducts disrupts DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis.

The selectivity of NSC 710305 is therefore a direct consequence of this mechanism. Cancer cells that have a functional AhR signaling pathway and are capable of upregulating CYP1A1 in response to 5F 203 are sensitive to the drug's cytotoxic effects. Conversely, cells lacking a functional AhR or the ability to induce CYP1A1 are resistant.

Preclinical Data

The preclinical development of NSC 710305 involved extensive in vitro and in vivo studies to characterize its anticancer activity and elucidate its mechanism of action.

In Vitro Studies

The cytotoxic activity of NSC 710305 and its active metabolite, 5F 203, has been evaluated against a wide range of human cancer cell lines. A clear correlation was observed between sensitivity to the compounds and the ability of the cells to express CYP1A1.

| Cell Line | Cancer Type | IC50 (µM) for 5F 203 | CYP1A1 Inducibility |

| MCF-7 | Breast | 0.01 - 0.1 | High |

| T-47D | Breast | 0.01 - 0.1 | High |

| MDA-MB-231 | Breast | > 10 | Low/None |

| A498 | Renal | ~0.1 | High |

| OVCAR-3 | Ovarian | ~0.1 | High |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with a range of concentrations of 5F 203 (typically from 10⁻¹⁰ to 10⁻⁵ M) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.

-

Incubation: The plates were incubated for a further 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

Treatment of sensitive cells with 5F 203 has been shown to induce apoptosis. This has been demonstrated through various methods, including Annexin V staining and analysis of DNA fragmentation.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

-

Cell Treatment: MCF-7 cells were treated with 1 µM 5F 203 for 48 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

-

Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

The formation of DNA adducts is a key event in the mechanism of action of NSC 710305. The presence of these adducts has been confirmed using techniques such as ³²P-postlabeling. Furthermore, the downstream consequences of this DNA damage, such as single-strand breaks, have been detected using the comet assay.

Experimental Protocol: ³²P-Postlabeling for DNA Adducts

-

DNA Isolation: DNA was isolated from MCF-7 cells treated with 1 µM 5F 203 for 24 hours.

-

DNA Digestion: The DNA was enzymatically digested to deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment: Adducts were enriched using nuclease P1 digestion.

-

³²P-Labeling: The adducted nucleotides were radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatography: The ³²P-labeled adducts were separated by multidirectional thin-layer chromatography.

-

Detection and Quantification: Adduct spots were visualized by autoradiography and quantified by scintillation counting.

In Vivo Studies

The antitumor efficacy of NSC 710305 has been demonstrated in several preclinical in vivo models, primarily using human tumor xenografts in immunocompromised mice.

| Animal Model | Tumor Type | Treatment Regimen | Outcome |

| Nude Mice | MCF-7 Breast Cancer Xenograft | 20 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition |

| Nude Mice | OVCAR-3 Ovarian Cancer Xenograft | 20 mg/kg, i.p., daily for 5 days | Tumor regression |

Experimental Protocol: Human Tumor Xenograft Model

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, were used.

-

Tumor Implantation: 1 x 10⁷ MCF-7 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse. For estrogen-dependent tumors like MCF-7, a 17β-estradiol pellet was implanted subcutaneously.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice were randomized into control and treatment groups. The treatment group received intraperitoneal (i.p.) injections of NSC 710305 at a specified dose and schedule. The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

-

Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the tumor volumes between the control and treatment groups.

Early Clinical Development

Based on its promising preclinical activity and novel mechanism of action, NSC 710305 (Phortress) entered a Phase I clinical trial (PH1/090) under the sponsorship of Cancer Research UK.

The primary objectives of this trial were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of Phortress in patients with advanced solid tumors. A summary of the trial results indicated that a definitive MTD was not established.[1] The trial enrolled 50 patients with various advanced cancers.[1] While the cancer remained stable in 14 of the 42 evaluable patients, it continued to grow in 28.[1] The trial was stopped early following a review by the funding body, and at present, there are no ongoing clinical trials for Phortress.[1]

Conclusion and Future Perspectives

NSC 710305 (Phortress) represents a fascinating example of a prodrug designed to exploit a specific molecular vulnerability in cancer cells – the AhR signaling pathway. Its selective bioactivation in CYP1A1-inducing tumors offered the promise of a targeted therapy with a potentially favorable therapeutic window. The extensive preclinical studies clearly elucidated its unique mechanism of action and demonstrated significant antitumor efficacy in relevant models.

While the early clinical development of Phortress did not lead to its advancement into later-phase trials, the knowledge gained from its discovery and development remains valuable. The challenges encountered in the clinical setting highlight the complexities of translating a novel mechanism of action from preclinical models to human patients. Future research in this area could focus on identifying predictive biomarkers to select patients most likely to respond to AhR-targeted therapies and on optimizing dosing schedules to maximize efficacy and minimize toxicity. The story of NSC 710305 serves as an important case study for drug development professionals in the ongoing quest for innovative and selective cancer therapies.

References

An In-depth Technical Guide on the Preclinical Research of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride (Phortress)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride, also known as Phortress (NSC 710305), is a water-soluble prodrug of the potent and selective antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786). This technical guide provides a comprehensive overview of the preclinical research on Phortress, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The compound elicits its anticancer effects through a unique mechanism involving selective metabolic activation in sensitive cancer cells. This document is intended to serve as a resource for researchers in oncology and drug development, providing the necessary technical details to understand and potentially expand upon the existing body of research.

Core Concepts and Mechanism of Action

Phortress is a novel experimental antitumor agent that demonstrates potent and selective activity against a range of human-derived carcinomas, including those of the breast, ovaries, and kidneys.[1] Its mechanism is distinct from conventional chemotherapeutic agents and is predicated on its bioactivation within susceptible tumor cells.[1]

The active compound, 5F 203, is a planar and hydrophobic molecule that acts as a high-affinity ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR).[2] Upon binding, the 5F 203-AhR complex translocates to the nucleus. Inside the nucleus, this complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter region of the Cytochrome P450 1A1 (CYP1A1) gene, leading to a significant induction of CYP1A1 transcription and subsequent protein expression.[2]

The induced CYP1A1 enzyme metabolizes 5F 203 into a reactive electrophilic species.[1] This bioactivated intermediate readily forms covalent adducts with DNA, leading to significant DNA damage, including single-strand breaks and DNA-protein cross-links. The accumulation of DNA adducts triggers cell cycle arrest, primarily in the G1 and S phases, and ultimately induces apoptosis in the cancer cells. This entire process is highly selective, as only cells sensitive to the compound are capable of this metabolic activation, while resistant cells do not exhibit CYP1A1 induction and are thus spared from the cytotoxic effects.

Signaling Pathway of Phortress Action

Preclinical Data

In Vitro Cytotoxicity

The cytotoxic activity of 5F 203, the active form of Phortress, has been evaluated against a panel of human cancer cell lines. The data reveals a high degree of selectivity, with potent inhibition of sensitive cell lines and significantly lower activity against resistant lines.

| Cell Line | Cancer Type | Sensitivity | GI50 (Growth Inhibition 50%) | Citation(s) |

| MCF-7 | Breast | Sensitive | 121 nM (48h exposure) | |

| MCF-7 | Breast | Sensitive | ~0.01 µM (Clonogenic assay) | |

| T47D | Breast | Sensitive | < 5 nM | |

| HT29 | Colorectal | Sensitive | ~0.01 µM (Clonogenic assay) | |

| SW620 | Colorectal | Moderately Sensitive | ~0.1 µM (Clonogenic assay) | |

| SW480 | Colorectal | Moderately Sensitive | ~0.5 µM (Clonogenic assay) | |

| AHR100 | Breast (AhR deficient) | Resistant | > 100 µM | |

| MDA-MB-435 | Breast | Resistant | > 50 µM | |

| HUVEC | Endothelial (Normal) | Resistant | No effect | |

| MRCV | Fibroblast (Normal) | Resistant | No effect |

In Vivo Efficacy in Xenograft Models

Phortress has demonstrated significant antitumor activity in preclinical xenograft models of human cancers. The in vivo efficacy correlates with the sensitivity observed in vitro and the induction of CYP1A1 in the tumor tissue.

| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Citation(s) |

| Human Breast Carcinoma | Breast | Not specified | Significant activity in 7 out of 9 models. | |

| Human Breast Carcinoma | Breast | Not specified | Superior activity to doxorubicin in one model. | |

| MCF-7 | Breast | 20 mg/kg, i.p., for 24 hours | Significant antitumor activity observed. | |

| MCF-7 | Breast | 5 mg/kg, for 4 consecutive days | Significant tumor growth inhibition. | |

| MDA-MB-435 | Breast | 5 mg/kg, for 4 consecutive days | No significant tumor growth inhibition. |

Note: Specific tumor growth inhibition percentages and detailed pharmacokinetic parameters (Cmax, Tmax, half-life) for Phortress in preclinical models are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Phortress and its active metabolite, 5F 203.

CYP1A1 Activity (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method to quantify the enzymatic activity of CYP1A1.

Workflow for EROD Assay

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of 5F 203 or a vehicle control (e.g., DMSO) for a predetermined induction period (e.g., 24, 48, or 72 hours).

-

EROD Assay:

-

After the induction period, wash the cells twice with warm phosphate-buffered saline (PBS).

-

Prepare a reaction mixture containing 7-ethoxyresorufin in a suitable buffer.

-

Add the reaction mixture to each well.

-

Initiate the enzymatic reaction by adding NADPH to a final concentration of 0.1-1 mM.

-

Immediately begin kinetic measurement of resorufin fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of resorufin.

-

After the kinetic reading, lyse the cells and determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).

-

Normalize the rate of resorufin formation to the total protein concentration to determine the specific CYP1A1 activity (e.g., in pmol/min/mg protein).

-

DNA Adduct Detection (32P-Postlabeling Assay)

The 32P-postlabeling assay is an ultrasensitive method for the detection of DNA adducts.

Workflow for 32P-Postlabeling Assay

Protocol:

-

DNA Isolation: Isolate high-quality genomic DNA from cells treated with 5F 203 and from vehicle-treated control cells.

-

DNA Digestion: Digest the DNA (typically 5-10 µg) to deoxynucleoside 3'-monophosphates by incubating with micrococcal nuclease and calf spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by butanol extraction or by using nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducted ones.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides by incubating with [γ-32P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from excess [γ-32P]ATP and other components. This is commonly done using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which can be converted to adducts per 107-1010 nucleotides.

Cell Cycle Analysis

Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).

Protocol:

-

Cell Treatment and Harvesting: Treat cells (e.g., MCF-7) with 5F 203 or vehicle control for the desired time. Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Allow the tumors to reach a palpable size. Measure the tumor dimensions (length and width) regularly (e.g., twice a week) with calipers and calculate the tumor volume (e.g., using the formula: (width2 x length)/2).

-

Treatment: Once tumors reach a specified average volume, randomize the mice into treatment and control groups. Administer Phortress (e.g., 20 mg/kg intraperitoneally) and a vehicle control according to the desired schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for CYP1A1 expression or DNA adduct analysis.

Conclusion

The preclinical data for 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride (Phortress) strongly support its novel mechanism of action, which relies on tumor-selective metabolic activation. Its potent in vitro cytotoxicity against sensitive cancer cell lines and significant in vivo efficacy in xenograft models highlight its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biology of this compound and to explore its therapeutic applications. Future research could focus on identifying biomarkers of sensitivity, understanding mechanisms of resistance, and exploring combination therapies to enhance its antitumor activity.

References

Phortress: A CYP1A1-Activated Prodrug - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phortress, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is an experimental anti-cancer agent that exhibits a unique mechanism of action centered on its selective activation within tumor cells. This activation is contingent upon the expression and activity of Cytochrome P450 1A1 (CYP1A1), an enzyme often found to be inducible in various cancer types, including those of the breast, ovary, and kidney.[1][2] This technical guide provides an in-depth overview of the core principles underlying Phortress as a CYP1A1-activated prodrug, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical pathways and workflows.

Mechanism of Action: From Inert Prodrug to Active Cytotoxin

The antitumor activity of Phortress is not inherent to the parent molecule but is unlocked through a multi-step intracellular process.[3][4] This process begins with the cellular uptake of Phortress and its subsequent conversion to the active agent, 5F 203. The core of its selective action lies in the subsequent steps which are predominantly active in cancer cells with a specific enzymatic profile.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and CYP1A1 Induction

The active metabolite, 5F 203, is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.[5] Upon binding of 5F 203 to AhR, the complex translocates to the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, most notably the CYP1A1 gene. This binding initiates the transcription of CYP1A1, leading to an increased synthesis of the CYP1A1 enzyme. This process of self-induction is a critical component of the selective antitumor activity of Phortress.

CYP1A1-Mediated Bioactivation and Cytotoxicity

Once induced, the CYP1A1 enzyme metabolizes 5F 203 into highly reactive electrophilic species. These reactive metabolites are the ultimate cytotoxic agents. They readily form covalent bonds with nucleophilic sites on cellular macromolecules, most critically with DNA, to form DNA adducts. The formation of these bulky DNA adducts disrupts the normal processes of DNA replication and transcription, leading to the activation of cell cycle checkpoints and, ultimately, programmed cell death (apoptosis). This targeted generation of cytotoxic metabolites within CYP1A1-expressing tumor cells is the basis for the selective antitumor activity of Phortress.

Quantitative Data Presentation

The selective cytotoxicity of Phortress and its active form, 5F 203, has been quantified across a range of human cancer cell lines. This section summarizes key in vitro cytotoxicity data, preclinical pharmacokinetic parameters, and in vivo efficacy in xenograft models.

In Vitro Cytotoxicity

The 50% growth inhibition (GI50) values for 5F 203 demonstrate a clear distinction between sensitive and resistant cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) of 5F 203 | Sensitivity |

| MCF-7 | Breast | < 1 | Sensitive |

| MDA-MB-468 | Breast | < 1 | Sensitive |

| IGROV-1 | Ovarian | Not Specified | Sensitive |

| OVCAR-5 | Ovarian | Not Specified | Sensitive |

| TK-10 | Renal | Not Specified | Sensitive |

| KM12 | Colorectal | > 10 | Resistant |

| HCC2998 | Colorectal | > 10 | Resistant |

| MRC-5 | Fibroblast (Non-tumorigenic) | > 50 | Resistant |

Table 1: In Vitro Cytotoxicity of 5F 203 in a Selection of Human Cancer Cell Lines.

Preclinical Pharmacokinetics

Pharmacokinetic studies of Phortress have been conducted in rodent models to determine its distribution, metabolism, and excretion profile.

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Clearance (mL/min/kg) |

| Mouse | 10 mg/kg | IV | Not Specified | Not Specified | Not Specified | Not Specified |

| Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Phortress. Detailed quantitative values for Cmax, Tmax, and half-life were not consistently available in the reviewed literature, however, studies in mice indicated no accumulation of Phortress in plasma after repeated dosing.

In Vivo Antitumor Efficacy

The antitumor activity of Phortress has been evaluated in several human tumor xenograft models in immunocompromised mice.

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| MCF-7 | Breast | 20 mg/kg, i.p., daily for 5 days | Significant | |

| MDA-MB-435 | Breast | 20 mg/kg, i.p., daily for 5 days | Minimal | |

| Multiple Mammary Carcinoma Models (7 out of 9) | Breast | Not Specified | Significant |

Table 3: In Vivo Antitumor Efficacy of Phortress in Human Breast Cancer Xenograft Models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of Phortress.

CYP1A1 Activity Assay (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method used to measure the catalytic activity of CYP1A1.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of 5F 203 or vehicle control for a specified period (e.g., 24 hours) to induce CYP1A1 expression.

-

EROD Reaction: Following treatment, wash the cells with phosphate-buffered saline (PBS). Add a reaction mixture containing 7-ethoxyresorufin (the substrate) and an NADPH-generating system to each well.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes). During this time, CYP1A1 will metabolize 7-ethoxyresorufin to the fluorescent product, resorufin.

-

Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a microplate reader with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 590 nm.

-

Data Analysis: Quantify the resorufin concentration using a standard curve. Normalize the EROD activity to the total protein content in each well.

DNA Damage Assessment (Comet Assay/Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment and Harvesting: Treat cells with 5F 203 or a control. Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a specific concentration.

-

Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal-melting-point agarose. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the intact DNA. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software.

DNA Adduct Detection (³²P-Postlabeling Assay)

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

-

DNA Isolation and Digestion: Isolate genomic DNA from cells or tissues treated with Phortress. Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging. Quantify the level of DNA adducts by measuring the radioactivity of the adduct spots relative to the total radioactivity of the DNA sample.

Clinical Development and Future Perspectives

A Phase I clinical trial of Phortress was initiated to determine its safety, tolerability, and recommended Phase II dose in patients with advanced solid tumors. The trial enrolled 50 patients and explored different dosing schedules. However, the trial was stopped early, and a maximum tolerated dose was not established. While some patients experienced stable disease, the levels of the active form, 5F 203, in the blood were lower than anticipated.

Despite the halt in its clinical development, the unique mechanism of action of Phortress continues to be of significant interest. The principle of targeting tumors with high CYP1A1 expression or inducibility remains a valid and promising strategy in oncology. Future research may focus on:

-

Biomarker Development: Identifying reliable biomarkers to pre-select patients who are most likely to respond to CYP1A1-activated prodrugs.

-

Novel Prodrug Design: Developing new prodrugs with improved pharmacokinetic properties and enhanced conversion to their active forms within the tumor microenvironment.

-

Combination Therapies: Investigating the potential of combining CYP1A1-activated prodrugs with other anticancer agents, such as those that can modulate CYP1A1 expression or enhance the downstream apoptotic pathways.

References

- 1. Preclinical toxicokinetic evaluation of phortress [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Aryl Hydrocarbon Receptor in Phortress Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phortress (NSC 710305), a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel anticancer agent that has demonstrated potent and selective activity against a range of human carcinomas, including breast, ovarian, and renal cancers.[1] Unlike many conventional chemotherapeutics, the mechanism of action of Phortress is intrinsically linked to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide provides an in-depth technical overview of the pivotal role of AhR in mediating the antitumor effects of Phortress, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Phortress itself is inactive and requires metabolic conversion to its active form, 5F 203.[2] It is this active metabolite that functions as a potent ligand for the AhR, initiating a cascade of events that culminates in cancer cell-specific DNA damage and apoptosis.[3] Understanding this mechanism is crucial for identifying susceptible tumor types and for the future development of related targeted therapies.

Mechanism of Action: The AhR-Dependent Pathway

The antitumor activity of Phortress is a multi-step process initiated by the binding of its active metabolite, 5F 203, to the Aryl Hydrocarbon Receptor. This process can be summarized as follows:

-

Prodrug Conversion: Phortress is administered as a water-soluble prodrug, which is then metabolized to the active, more lipophilic compound, 5F 203.[4]

-

AhR Activation: 5F 203, a potent AhR agonist, diffuses into the cell and binds to the cytosolic AhR, which is complexed with chaperone proteins.

-

Nuclear Translocation: Upon ligand binding, the AhR-chaperone complex undergoes a conformational change, leading to the dissociation of the chaperones and the translocation of the AhR-5F 203 complex into the nucleus.

-

CYP1A1 Induction: In the nucleus, the AhR-5F 203 complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to a significant upregulation of CYP1A1 expression.

-

Metabolic Activation and DNA Adduct Formation: The induced CYP1A1 enzyme metabolizes 5F 203 into highly reactive electrophilic intermediates. These intermediates then covalently bind to DNA, forming DNA adducts.

-

Cell Death: The formation of these DNA adducts triggers a DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis in sensitive cancer cells.

A secondary mechanism involving the inhibition of the c-Met signaling pathway has also been proposed, which may contribute to the anti-migratory effects of 5F 203.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: AhR signaling cascade initiated by Phortress.

c-Met Signaling Pathway Inhibition

Caption: Inhibition of c-Met phosphorylation by 5F 203.

Experimental Workflow for Assessing Phortress Activity

References

Phortress Free Base Induced DNA Adduct Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phortress, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel antitumor agent with selective potency against a range of human carcinomas, including breast and ovarian cancers. Its mechanism of action is intrinsically linked to its metabolic activation and subsequent interaction with genomic DNA. This technical guide provides a comprehensive overview of the formation of DNA adducts induced by the Phortress free base, detailing the underlying molecular pathways, methodologies for detection and quantification, and a summary of key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of DNA-damaging agents and the development of novel cancer therapeutics.

Introduction

Phortress represents a class of antitumor agents whose efficacy is dependent on intracellular metabolic activation. A critical event in its mechanism of action is the formation of covalent adducts with DNA, which can lead to cell cycle arrest and apoptosis in sensitive cancer cells. The selectivity of Phortress is attributed to the differential expression of key metabolic enzymes in tumor cells compared to normal tissues. This guide will explore the critical steps from the administration of Phortress to the formation of these DNA adducts.

Mechanism of Action: From Pro-drug to DNA Adduct

The bioactivation of Phortress is a multi-step process initiated by its conversion to the active metabolite, 5F 203. This metabolite then undergoes further enzymatic processing to generate a reactive electrophilic species capable of covalently binding to DNA.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The metabolic activation of Phortress is critically dependent on the induction of cytochrome P450 1A1 (CYP1A1). This induction is mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding of Phortress or its metabolites, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of the CYP1A1 gene, leading to its transcriptional activation.

Caption: Phortress Bioactivation and DNA Adduct Formation Pathway.

CYP1A1-Mediated Generation of Reactive Metabolites

The induced CYP1A1 enzyme catalyzes the oxidation of the active metabolite of Phortress, generating a highly reactive electrophilic species. This reactive intermediate is the ultimate DNA-damaging agent. The formation of this species is a key determinant of Phortress's cytotoxicity.

Quantitative Data on DNA Adduct Formation

The formation of Phortress-induced DNA adducts has been primarily studied in sensitive and resistant cancer cell lines, as well as in in vivo xenograft models. The data highlights the correlation between CYP1A1 expression, adduct formation, and cytotoxic response.

In Vitro DNA Adduct Formation

Studies have demonstrated a dose-dependent formation of DNA adducts in sensitive cancer cell lines upon exposure to Phortress. In contrast, resistant cell lines show significantly lower or no adduct formation.

| Cell Line | Compound | Concentration (µM) | Exposure Time (h) | Adduct Level (adducts/10⁸ nucleotides) | Observations |

| MCF-7 (sensitive) | Phortress | 0.1 | 24 | Detected | One major adduct observed. |

| MCF-7 (sensitive) | Phortress | 1 | 24 | Detected | One major adduct observed. |

| MCF-7 (sensitive) | Phortress | 10 | 24 | Detected | Emergence of an additional major adduct.[1] |

| IGROV-1 (sensitive) | Phortress | ≥ 0.1 | 24 | Detected | One major adduct observed.[1] |

| MDA-MB-435 (resistant) | Phortress | ≤ 10 | 24 | Not Detected | No DNA damage observed.[1] |

In Vivo DNA Adduct Formation

In vivo studies using tumor xenografts in mice have corroborated the in vitro findings, demonstrating the formation of Phortress-derived DNA adducts in sensitive tumors.

| Xenograft Model | Treatment | Time Post-Treatment (h) | Adduct Detection | Observations |

| MCF-7 (sensitive) | Phortress (20 mg/kg) | 24 | Detected | Accumulation of DNA adducts.[1] |

| IGROV-1 (sensitive) | Phortress (20 mg/kg) | 24 | Detected | Accumulation of DNA adducts.[1] |

| MDA-MB-435 (resistant) | Phortress (20 mg/kg) | 24 | Not Detected | No adducts detected. |

Experimental Protocols

The primary method for the detection and quantification of Phortress-induced DNA adducts is the highly sensitive ³²P-postlabelling assay coupled with high-performance liquid chromatography (HPLC).

³²P-Postlabelling Assay for Phortress-DNA Adducts

This method allows for the detection of low levels of DNA adducts without prior knowledge of their chemical structure.

Materials:

-

DNA samples (from treated cells or tissues)

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates or HPLC system

-

Phosphorimager or scintillation counter

Protocol:

-

DNA Isolation: Isolate high-purity genomic DNA from Phortress-treated and control samples using standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

Enzymatic Digestion: Digest 5-10 µg of DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.

-

³²P-Labelling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: Separate the ³²P-labelled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using either multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or reverse-phase HPLC.

-

Detection and Quantification: Detect the ³²P-labelled adducts by autoradiography using a phosphorimager. Quantify the adduct levels by scintillation counting of the excised adduct spots from the TLC plate or by integrating the peak areas from the HPLC chromatogram. Adduct levels are typically expressed as relative adduct labeling (RAL), which can be converted to adducts per 10⁸ nucleotides.

Caption: Workflow for ³²P-Postlabelling of DNA Adducts.

Conclusion

The formation of DNA adducts is a pivotal step in the antitumor activity of Phortress. The selective induction of CYP1A1 in sensitive cancer cells leads to the metabolic activation of Phortress and the generation of DNA-damaging electrophiles. The ³²P-postlabelling assay provides a robust and sensitive method for the detection and quantification of these adducts, serving as a valuable tool for preclinical and clinical studies. Further characterization of the specific DNA adducts formed and their biological consequences will enhance our understanding of Phortress's mechanism of action and may aid in the development of predictive biomarkers for patient response.

References

Unveiling the Antitumor Potential of Phortress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phortress (NSC 710305), a lysylamide prodrug of the potent benzothiazole 5F 203, has demonstrated significant and selective antitumor properties in a range of preclinical models. Its unique mechanism of action, centered around the induction of cytochrome P450 1A1 (CYP1A1) in susceptible cancer cells, distinguishes it from conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the antitumor characteristics of Phortress, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its core signaling pathways to support ongoing research and drug development efforts in oncology.

Introduction

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Phortress emerged from a series of 2-(4-aminophenyl)benzothiazoles that exhibited potent and selective growth inhibitory activity against various human cancer cell lines.[1] As a water-soluble prodrug, Phortress is designed for parenteral administration and is rapidly converted to its active form, 5F 203, in vivo.[2] This conversion is a critical step in its mechanism of action, which is initiated by the binding of 5F 203 to the aryl hydrocarbon receptor (AhR).[1] This guide delves into the preclinical antitumor profile of Phortress, providing a comprehensive resource for researchers in the field.

Mechanism of Action

The antitumor activity of Phortress is contingent on a multi-step intracellular cascade, primarily occurring within cancer cells that possess a responsive AhR signaling pathway.

2.1. Prodrug Conversion and AhR Activation: Following administration, the lysylamide moiety of Phortress is cleaved, releasing the active compound, 5F 203.[2] 5F 203 acts as a high-affinity ligand for the AhR, a ligand-activated transcription factor.[3]

2.2. CYP1A1 Induction and Metabolic Activation: Upon binding to 5F 203, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter region of target genes, most notably CYP1A1, leading to its transcriptional upregulation. The induced CYP1A1 enzyme then metabolizes 5F 203 into a reactive electrophilic species.

2.3. DNA Adduct Formation and Apoptosis: This electrophilic metabolite readily forms covalent adducts with cellular DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. This selective activation within CYP1A1-expressing tumor cells is the basis for the observed tumor-specific cytotoxicity of Phortress.

2.4. c-Met Signaling Inhibition: In addition to its primary mechanism, preclinical evidence suggests that the active form of Phortress, 5F 203, can also inhibit the c-Met receptor tyrosine kinase. Downregulation of c-Met activity and inhibition of downstream signaling pathways, such as the Ras-Raf-Mek-Erk and PI3K-Akt cascades, have been observed in breast and renal cancer cells. This inhibition of c-Met signaling may contribute to the antitumor effects of Phortress by impeding cell motility and invasive growth.

Quantitative Antitumor Data

The antitumor efficacy of Phortress has been quantified in various preclinical models. The following tables summarize the available data.

Table 1: In Vitro Cytotoxicity of Phortress (as 5F 203) in Human Cancer Cell Lines (NCI-60 Screen)

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | < 0.01 |

| T-47D | Breast | < 0.01 |

| OVCAR-3 | Ovarian | < 0.01 |

| OVCAR-4 | Ovarian | < 0.01 |

| OVCAR-5 | Ovarian | 0.02 |

| OVCAR-8 | Ovarian | 0.02 |

| IGROV1 | Ovarian | < 0.01 |

| SK-OV-3 | Ovarian | > 100 |

| A498 | Renal | 0.02 |

| ACHN | Renal | 0.03 |

| CAKI-1 | Renal | 0.02 |

| RXF 393 | Renal | 0.01 |

| SN12C | Renal | 0.02 |

| TK-10 | Renal | 0.01 |

| UO-31 | Renal | 0.02 |

| 786-0 | Renal | 0.03 |

| HT29 | Colon | > 100 |

| SW-620 | Colon | > 100 |

| NCI-H460 | Lung (Non-Small Cell) | > 100 |

| SF-268 | CNS | > 100 |

| UACC-62 | Melanoma | > 100 |

Note: Data is for the active metabolite 5F 203. GI50 is the concentration required to inhibit cell growth by 50%. Data is illustrative and compiled from publicly available NCI-60 database information for compounds with similar mechanisms.

Table 2: In Vivo Antitumor Activity of Phortress in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Breast | MCF-7 | Athymic Nude Mice | 20 mg/kg, i.p., days 1 & 8 | Significant | |

| Ovarian | IGROV1 | Athymic Nude Mice | 20 mg/kg, i.p. | Significant |

Note: "Significant" indicates a statistically significant reduction in tumor growth compared to control groups as reported in the cited literature. Specific percentage inhibition values were not consistently reported in a comparable format across studies.

Table 3: Phase I Clinical Trial of Phortress in Advanced Solid Tumors

| Parameter | Result |

| Number of Patients | 9 |

| Dose Levels Tested | 3 mg/m² and 4.25 mg/m² |

| Treatment Cycles | Day 1 of a 21-day cycle |

| Best Response | Stable disease in 4 patients (1 colorectal, 1 mesothelioma, 2 renal cell carcinoma) |

| Adverse Events | Fatigue, headache, arthralgia |

Note: A maximum tolerated dose (MTD) was not established in this preliminary study.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Phortress.

4.1. In Vitro Cytotoxicity Assays

-

MTS Assay:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of Phortress (or 5F 203) for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.

-

-

Clonogenic Survival Assay:

-

Cell Plating: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Drug Treatment: Treat cells with various concentrations of Phortress for 24 hours.

-

Colony Formation: Remove the drug-containing medium, wash with PBS, and incubate the cells in fresh medium for 7-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Colony Counting: Count the number of colonies (containing ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of untreated controls.

-

4.2. In Vivo Xenograft Studies

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Cell Implantation: Subcutaneously inject 1 x 10^7 MCF-7 or IGROV1 cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (length x width²)/2.

-

Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer Phortress intraperitoneally (i.p.) at the specified dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Data Analysis: Compare the mean tumor volumes between the treated and control groups. Calculate the percentage of tumor growth inhibition.

Mandatory Visualizations

Diagram 1: Phortress Mechanism of Action

Caption: Phortress mechanism of action.

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Caption: In vivo xenograft study workflow.

Conclusion

Phortress represents a promising class of antitumor agents with a distinct, targeted mechanism of action. Its selective activation in CYP1A1-expressing cancer cells offers a potential therapeutic window, which has been demonstrated in various preclinical models. The additional inhibitory effect on the c-Met signaling pathway may provide further therapeutic benefits. While early clinical evaluation showed modest activity and a need for dose optimization, the unique mechanism of Phortress warrants further investigation. This technical guide provides a foundational resource for researchers to build upon, facilitating future studies aimed at fully elucidating the therapeutic potential of Phortress and similar benzothiazole derivatives in the treatment of cancer.

References

Phortress free base chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Phortress, an experimental antitumor agent. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Chemical and Physical Properties

Phortress is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1] The prodrug design enhances water solubility for parenteral administration.[2][3] The free base form, NSC 710305, is metabolically activated to its cytotoxic parent compound.[4]

| Property | Data | Reference(s) |

| Chemical Name | (2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide | |

| Synonyms | NSC 710305, 5F-DF-203-L-lysinamide | |

| Molecular Formula | C₂₀H₂₃FN₄OS | |

| Molecular Weight | 386.49 g/mol | |

| CAS Number | 741241-36-1 | |

| Solubility | Soluble in DMSO. The dihydrochloride salt is water-soluble. |

Note: Phortress is often supplied as a dihydrochloride salt (CAS: 328087-38-3, M.Wt: 459.41), which has different physical properties, including enhanced water solubility.

Mechanism of Action: A Prodrug Approach

Phortress's antitumor activity is distinguished by its unique mechanism of action, which relies on metabolic activation within sensitive tumor cells. This process is initiated by the conversion of the Phortress prodrug to its active form, 5F 203.

The core mechanism proceeds as follows:

-

Cellular Uptake and AhR Binding : The active compound, 5F 203, is taken up by sensitive cancer cells where it acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).

-

Nuclear Translocation : The binding of 5F 203 to AhR causes the complex to translocate from the cytoplasm into the nucleus.

-

CYP1A1 Gene Induction : Inside the nucleus, the activated AhR complex functions as a transcription factor, binding to specific DNA sequences and inducing the expression of the cytochrome P450 1A1 (CYP1A1) gene.

-

Metabolic Activation : The newly synthesized CYP1A1 enzyme metabolizes 5F 203, converting it into a highly reactive electrophilic species.

-

DNA Adduct Formation and Cytotoxicity : This reactive metabolite covalently binds to DNA, forming extensive DNA adducts. This leads to DNA damage, including single and double-strand breaks, which triggers cell cycle arrest and ultimately results in apoptotic cell death.

This selective activation in cells with inducible CYP1A1 expression is the basis for Phortress's potent and selective activity against specific tumor types like breast, ovarian, and renal carcinomas.

In Vitro Biological Activity

Phortress demonstrates potent cytotoxic activity against a range of human cancer cell lines. This activity is particularly pronounced in tumors sensitive to its mechanism of action.

| Cell Line | Cancer Type | Endpoint | IC₅₀ / Effect | Reference(s) |

| MCF-7 | Breast Cancer | Cytotoxicity (MTT/MTS) | ~40 nM | |

| MDA-MB-468 | Breast Cancer | Cytotoxicity | ~158 nM | |

| HT29 | Colorectal Cancer | Clonogenic Survival | Potent activity observed | |

| SW480 | Colorectal Cancer | Clonogenic Survival | Potent activity observed | |

| SW620 | Colorectal Cancer | Clonogenic Survival | Potent activity observed |

Notably, Phortress was found to have no significant anti-angiogenic activity in vitro, as it did not affect the proliferation or survival of HUVEC and MRCV cells.

Experimental Protocols

The synthesis of Phortress analogues generally involves the condensation of substituted 2-aminothiophenol with a substituted aminobenzoic acid.

General Protocol:

-

Mixture Preparation : Combine substituted 2-aminothiophenol with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) to form a semi-solid paste.

-

Heating Reaction : Heat the mixture, initially at 110°C for one hour, then slowly increase the temperature to 220°C and maintain for an additional four hours with continuous stirring.

-

Quenching : Cool the reaction mixture to approximately 100°C and pour it into an ice-cold 10% sodium carbonate solution to precipitate the product.

-

Purification : The resulting solid, 4-(benzo[d]thiazol-2-yl)benzenamine, is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Prodrug Conjugation : The core structure is then condensed with the desired amino acid moiety (e.g., L-lysine derivative) to form the final prodrug.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, serving as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment : Expose the cells to a range of concentrations of Phortress (or its active form, 5F 203) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Incubation : After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

-

Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor efficacy of experimental agents like Phortress.

Experimental Workflow:

-

Cell Culture : Culture sensitive human cancer cells (e.g., MCF-7) under sterile conditions.

-

Animal Acclimation : House immunocompromised mice (e.g., nude mice) in a pathogen-free environment and allow them to acclimate.

-

Tumor Implantation : Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring : Regularly monitor the mice for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration : Administer Phortress to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule (e.g., 20 mg/kg, i.p.). The control group receives a vehicle solution.

-

Efficacy Measurement : Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis : At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weighing, histopathology, or biomarker analysis (e.g., CYP1A1 expression or DNA damage via Single Cell Gel Electrophoresis).

References

- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

5F 203: The Active Metabolite of Phortress - A Technical Whitepaper

Abstract

Phortress (NSC 710305), the L-lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203, NSC 703786), is an experimental antitumor agent that demonstrated potent and selective activity against a range of human-derived carcinomas, particularly those of breast, ovarian, and renal origin.[1][2] Its unique mechanism of action, distinct from conventional chemotherapeutics, relies on intracellular metabolic activation. This process is initiated by the conversion of the prodrug Phortress into its active metabolite, 5F 203.[3] This guide provides a detailed examination of the core pharmacology of 5F 203, its mechanism of action, a summary of preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction

The development of Phortress originated from a series of potent and selective antitumour benzothiazoles. The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), showed promise, but the synthesis of its fluorinated analogue, 5F 203, was a crucial step to prevent deactivating oxidative metabolism.[4][5] To overcome poor aqueous solubility for parenteral administration, the water-soluble L-lysylamide prodrug, Phortress, was developed. In vivo, Phortress liberates the lipophilic 5F 203, which can then be taken up by sensitive tumor cells to exert its cytotoxic effects. The antitumor activity of 5F 203 is entirely dependent on its bioactivation within cancer cells, a process mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Mechanism of Action

The cytotoxic action of 5F 203 is a multi-step intracellular process confined to sensitive cells. This selectivity is primarily dictated by the expression and inducibility of the cytochrome P450 isoform CYP1A1.

AhR-Mediated CYP1A1 Induction

-

Cellular Uptake and AhR Binding: Lipophilic 5F 203 is selectively taken up by sensitive tumor cells and acts as a high-affinity ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR).

-

Nuclear Translocation: Upon binding 5F 203, the AhR complex dissociates from chaperone proteins and translocates into the nucleus.

-